Di-tert-butyl N,N'-diacetyl-D-cystinate Di-tert-butyl N,N'-diacetyl-D-cystinate Protected L-Cysteine disulfide.

Brand Name: Vulcanchem
CAS No.: 1079950-07-4
VCID: VC0132193
InChI: InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1
SMILES: CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Molecular Formula: C18H32N2O6S2
Molecular Weight: 436.582

Di-tert-butyl N,N'-diacetyl-D-cystinate

CAS No.: 1079950-07-4

Cat. No.: VC0132193

Molecular Formula: C18H32N2O6S2

Molecular Weight: 436.582

* For research use only. Not for human or veterinary use.

Di-tert-butyl N,N'-diacetyl-D-cystinate - 1079950-07-4

Specification

CAS No. 1079950-07-4
Molecular Formula C18H32N2O6S2
Molecular Weight 436.582
IUPAC Name tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m1/s1
Standard InChI Key CJMDURFWZHENFZ-ZIAGYGMSSA-N
SMILES CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Structure

Di-tert-butyl N,N'-diacetyl-D-cystinate features a disulfide bond connecting two molecules of N-acetyl-D-cysteine, each bearing tert-butyl ester groups at their carboxylic acid functionalities . The compound's IUPAC name is tert-butyl (2S)-2-acetamido-3-[[(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate . This nomenclature reflects the stereochemical configuration (S) of the cysteine residues and the protective tert-butyl ester groups.

The SMILES representation of the molecule is:

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)CCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C

This notation provides insights into the connectivity and functional groups present in the molecule.

Stereochemistry

The stereochemical configuration of Di-tert-butyl N,N'-diacetyl-D-cystinate is crucial for its biological activity and chemical reactivity. Both cysteine residues adopt an SS-configuration, which aligns with their natural occurrence in biological systems. This configuration ensures compatibility with enzymatic processes that recognize specific stereoisomers.

Physical Properties

The compound exhibits the following physical properties:

  • Molecular Weight: 436.6 g/mol .

  • Appearance: Typically available as a crystalline solid or powder.

  • Solubility: Soluble in organic solvents such as tetrahydrofuran (THF), acetone, and dichloromethane due to the presence of hydrophobic tert-butyl groups.

  • Melting Point: Data on melting point is limited but expected to be above ambient temperature due to its esterified structure.

Chemical Properties and Reactivity

Functional Groups

Di-tert-butyl N,N'-diacetyl-D-cystinate contains several key functional groups:

  • Disulfide Bond: The central feature connecting two cysteine residues, imparting redox activity.

  • Acetamido Groups: These groups enhance stability and reduce reactivity by protecting amino functionalities.

  • Tert-butyl Esters: These bulky groups serve as protective moieties for carboxylic acids, preventing undesired reactions during synthesis.

Stability and Decomposition

The compound is stable under ambient conditions but may decompose under acidic or basic conditions that hydrolyze ester bonds or cleave disulfide linkages . The tert-butyl esters can be selectively removed using trifluoroacetic acid or similar reagents, enabling further functionalization.

Reactivity Profile

Di-tert-butyl N,N'-diacetyl-D-cystinate demonstrates reactivity typical of disulfides:

  • Redox Activity: The disulfide bond can undergo reduction to yield free thiols or oxidation to form higher-order sulfur compounds.

  • Hydrolysis: Ester bonds are susceptible to hydrolysis under acidic or enzymatic conditions, releasing free carboxylic acids.

Applications in Organic Synthesis

Role as a Protected Cysteine Derivative

In peptide synthesis, Di-tert-butyl N,N'-diacetyl-D-cystinate serves as a protected form of cysteine, allowing selective manipulation of functional groups without interfering with the thiol group . The tert-butyl esters prevent premature reactions at carboxylic acid sites.

Precursor for Biochemical Studies

The compound acts as a precursor for studying disulfide bond formation and cleavage in proteins. Its stable disulfide bond mimics natural disulfides found in biological systems, making it valuable for modeling redox processes.

Use in Drug Development

Di-tert-butyl N,N'-diacetyl-D-cystinate is explored for its potential in drug development, particularly in designing cysteine-based inhibitors or modulators of enzymatic activity.

Synthetic Methods

General Synthetic Route

The synthesis of Di-tert-butyl N,N'-diacetyl-D-cystinate involves:

  • Protection of cysteine's amino group using acetylation.

  • Formation of the disulfide bond through oxidative coupling.

  • Esterification of carboxylic acids with tert-butanol under acidic conditions or using reagents like di-tert-butyl dicarbonate .

Reaction Conditions

Optimal conditions include:

  • Use of organic solvents such as THF or dichloromethane.

  • Controlled temperature ranges (0–40°C for esterification).

  • Catalysts like DABCO or crown ethers to enhance reaction efficiency .

Biological Implications

Redox Biology

Disulfides like Di-tert-butyl N,N'-diacetyl-D-cystinate play critical roles in redox biology by mediating electron transfer processes in proteins . This compound serves as a model for studying these mechanisms.

Enzymatic Interactions

The protected nature of this compound allows selective interaction with enzymes that target specific functional groups while leaving others intact.

PropertyValue
Molecular FormulaC18H32N2O6S2C_{18}H_{32}N_2O_6S_2
Molecular Weight436.6 g/mol
Functional GroupsDisulfide bond, acetamido group, tert-butyl esters
StabilityStable under ambient conditions; decomposes under acidic/basic conditions
ApplicationsPeptide synthesis, redox biology studies, drug development

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